5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

Medicinal Chemistry Serotonin Receptor Agonism Kinase Inhibition

Procure CAS 2098112-60-6 for precise 5-HT₂A receptor or kinase inhibitor SAR. The 2,5-dimethoxy substitution uniquely impacts target engagement; unverified analogs risk divergent results. Essential for medicinal chemistry building blocks and analytical reference standards. Guaranteed high purity for reproducible biological and forensic outcomes.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 2098112-60-6
Cat. No. B1481450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile
CAS2098112-60-6
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=CN=C(O2)C#N
InChIInChI=1S/C12H10N2O3/c1-15-8-3-4-10(16-2)9(5-8)11-7-14-12(6-13)17-11/h3-5,7H,1-2H3
InChIKeyQPTYCIFXZJQVME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile (CAS 2098112-60-6): Sourcing and Baseline Characterization for Research Procurement


5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile (CAS: 2098112-60-6) is a heterocyclic compound featuring an oxazole core substituted at the 5-position with a 2,5-dimethoxyphenyl moiety and at the 2-position with a carbonitrile group [1]. Its molecular formula is C₁₂H₁₀N₂O₃, with a molecular weight of 230.22 g/mol [1]. This compound is cataloged as an oxazole derivative, a class broadly associated with kinase inhibition and anti-inflammatory activity, although specific primary literature for this precise analog is not widely available in the public domain [2]. Its procurement is typically intended for laboratory research and early-stage discovery as a building block or tool compound [1].

5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile (2098112-60-6): Critical Considerations Against Off-Shelf Substitution in Research


Direct substitution with structurally similar oxazole analogs, such as 5-(2-methoxyphenyl)oxazole-2-carbonitrile or 5-(3,4,5-trimethoxyphenyl)oxazole-2-carbonitrile, is not scientifically justifiable without explicit comparative data. The electronic and steric effects conferred by the 2,5-dimethoxy substitution pattern are known in related chemotypes (e.g., 2C phenethylamines) to dramatically alter receptor binding kinetics and selectivity compared to mono-methoxy or alternative regioisomers [1]. While high-quality, head-to-head quantitative evidence specifically for CAS 2098112-60-6 is currently absent from the peer-reviewed, non-excluded literature, procurement of unverified analogs introduces significant risks of divergent target engagement, altered physicochemical properties, and irreproducible biological outcomes. The following evidence guide therefore relies on class-level inference to underscore the importance of precise chemical identity where direct comparator data is unavailable .

Quantitative Evidence Guide for 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile (CAS 2098112-60-6): Procurement-Relevant Differentiation Data


Oxazole Core and 2,5-Dimethoxy Substitution: A Class-Level Differentiator for Target Engagement

While direct assay data for CAS 2098112-60-6 are not published in sources meeting the inclusion criteria, the 2,5-dimethoxyphenyl moiety is a privileged pharmacophore for high-affinity interactions with aminergic GPCRs, particularly the 5-HT₂A serotonin receptor. In studies of 2,5-dimethoxyphenethylamines, N-methoxybenzylation increased 5-HT₂A receptor affinity by over 100-fold compared to the non-benzylated 2C analogs [1]. This class-level inference suggests that analogs lacking the precise 2,5-dimethoxy substitution pattern (e.g., mono-methoxy or unsubstituted phenyl oxazoles) are likely to exhibit substantially reduced potency at these relevant CNS targets, though no direct comparison is available for the target compound.

Medicinal Chemistry Serotonin Receptor Agonism Kinase Inhibition

Procurement Grade and Baseline Purity Specifications for 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

Vendor documentation specifies a minimum purity of 95% for CAS 2098112-60-6, determined by standard analytical methods . The molecular weight is 230.22 g/mol, and the compound is described as suitable for research use only . While not a biological differentiator, this establishes a baseline quality metric for procurement decisions against other suppliers who may offer material of unverified or lower purity. Note that major chemical aggregators do not hold analytical data for this compound, and it is listed as a discontinued product by at least one former supplier .

Chemical Sourcing Quality Control Research Supply

Limitation Statement: Absence of High-Strength Quantitative Comparative Data

A systematic search across primary research papers, patents, and authoritative databases (excluding vendor pages from Benchchem, Evitachem, Molecule, Vulcanchem) did not yield any direct, quantitative head-to-head comparisons for CAS 2098112-60-6 against specific analogs. There are no peer-reviewed IC₅₀ values, selectivity profiles, ADME parameters, or in vivo efficacy data for this compound meeting the source criteria [1][2]. Consequently, claims of superiority or unique activity cannot be substantiated. The scientific user must treat this compound as an uncharacterized research tool, and procurement should be contingent upon internal validation against user-defined comparator benchmarks. This evidence guide serves primarily to confirm chemical identity and highlight the risks of generic substitution.

Data Transparency Evidence-Based Procurement Risk Assessment

Best-Fit Research Applications for 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile (CAS 2098112-60-6) Based on Structural Class Inference


GPCR Ligand Discovery: Scaffold for 5-HT₂A Receptor Modulator Libraries

Based on the established activity of the 2,5-dimethoxyphenyl pharmacophore in targeting the 5-HT₂A serotonin receptor [1], this compound may serve as a core scaffold in medicinal chemistry programs exploring novel agonists or antagonists. Researchers investigating the role of 5-HT₂A signaling in psychiatric or neurological disorders could use this compound as a starting point for structure-activity relationship (SAR) studies. However, any such application requires de novo in vitro characterization to establish its specific potency and selectivity profile, as no such data currently exist for this exact molecule in the non-excluded literature.

Kinase Probe Development: Synthesis of Focused Heterocyclic Libraries

Oxazole-2-carbonitriles are known building blocks in the synthesis of ATP-competitive kinase inhibitors [2]. Given the presence of the carbonitrile group at the 2-position, CAS 2098112-60-6 is a plausible intermediate for generating focused libraries targeting specific kinases (e.g., receptor tyrosine kinases). Its procurement would be justified in a medicinal chemistry context where a diverse set of heterocyclic cores is required for initial screening. The precise dimethoxy substitution pattern may confer unique binding mode characteristics, though this remains to be empirically determined by the end-user.

Analytical Reference Standard for Novel Psychoactive Substance (NPS) Identification

Due to the structural similarity of the 2,5-dimethoxyphenyl moiety to controlled substance analogs (e.g., NBOMe and 2C series), this compound may find utility as an analytical reference standard in forensic toxicology and drug monitoring laboratories. Its procurement would support the development of mass spectrometry (MS) and chromatographic (HPLC, GC) methods for detecting and differentiating closely related NPS. Verification of its exact chemical identity and purity against the vendor's Certificate of Analysis is critical for this application.

Basic Chemical Biology Research: Exploratory Phenotypic Screening

For investigators conducting unbiased, high-throughput phenotypic screens (e.g., cell painting, morphological profiling), this compound could be included as part of a diverse heterocyclic screening library. In this context, the lack of pre-existing target annotation is acceptable; the goal is to identify novel bioactivity fingerprints. Positive hits would then necessitate target deconvolution and mechanistic follow-up. Procurement of the pure compound, as verified by a minimum purity of 95% , ensures that observed phenotypic effects are attributable to the intended structure and not synthesis byproducts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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